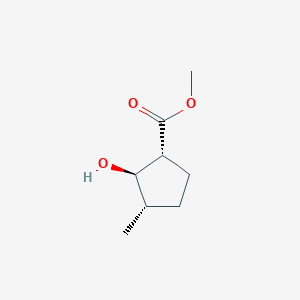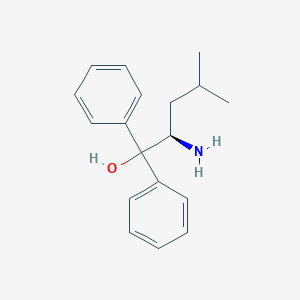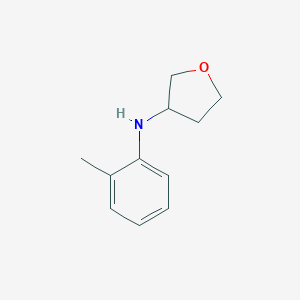
N-(2-methylphenyl)oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)oxolan-3-amine, also known as MPOA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This molecule is a member of the oxolane amine family and has a unique structure that makes it an interesting compound for further study. In
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)oxolan-3-amine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research that has shown promise for N-(2-methylphenyl)oxolan-3-amine is in the treatment of depression and anxiety disorders. Studies have shown that N-(2-methylphenyl)oxolan-3-amine acts as a selective serotonin reuptake inhibitor (SSRI), which can increase the levels of serotonin in the brain and improve mood. Additionally, N-(2-methylphenyl)oxolan-3-amine has been studied for its potential use as an analgesic and as an anti-inflammatory agent.
Wirkmechanismus
N-(2-methylphenyl)oxolan-3-amine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and increasing the levels of serotonin in the brain can improve mood and reduce symptoms of depression and anxiety. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have analgesic properties by reducing the activity of pain receptors in the brain and spinal cord.
Biochemische Und Physiologische Effekte
N-(2-methylphenyl)oxolan-3-amine has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on serotonin levels and pain receptors, N-(2-methylphenyl)oxolan-3-amine has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylphenyl)oxolan-3-amine in lab experiments is its specificity as an SSRI. Unlike other SSRIs, N-(2-methylphenyl)oxolan-3-amine does not affect other neurotransmitters, which can make it a useful tool for studying the effects of serotonin on mood and behavior. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have low toxicity and few side effects, which makes it a safe compound to use in lab experiments. However, one limitation of using N-(2-methylphenyl)oxolan-3-amine is its complexity in synthesis, which can make it difficult and time-consuming to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylphenyl)oxolan-3-amine. One area of interest is in its potential use as a treatment for depression and anxiety disorders. Further studies are needed to determine the efficacy of N-(2-methylphenyl)oxolan-3-amine in treating these conditions and to better understand its mechanism of action. Additionally, N-(2-methylphenyl)oxolan-3-amine has shown promise as an analgesic and anti-inflammatory agent, and further research is needed to explore its potential use in these areas. Finally, the development of new synthesis methods for N-(2-methylphenyl)oxolan-3-amine could make it more accessible for use in lab experiments and for potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-methylphenyl)oxolan-3-amine involves a multi-step process that begins with the reaction between 2-methylphenylacetic acid and thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with ethylene oxide to form the oxolane ring, and the resulting compound is then reduced with lithium aluminum hydride to yield N-(2-methylphenyl)oxolan-3-amine. The synthesis of N-(2-methylphenyl)oxolan-3-amine is a complex process that requires expertise in organic chemistry and careful attention to detail.
Eigenschaften
CAS-Nummer |
162851-42-5 |
|---|---|
Produktname |
N-(2-methylphenyl)oxolan-3-amine |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(2-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI-Schlüssel |
GDKKTILCKZLALR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2CCOC2 |
Kanonische SMILES |
CC1=CC=CC=C1NC2CCOC2 |
Synonyme |
N-(2'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



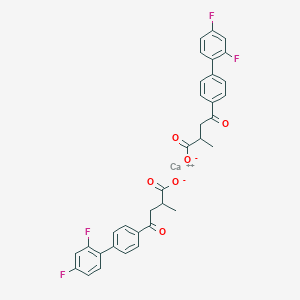
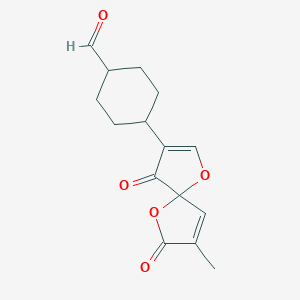
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
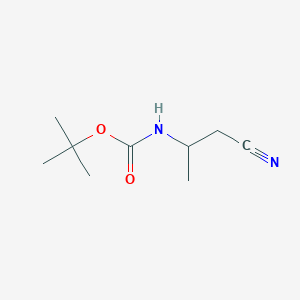
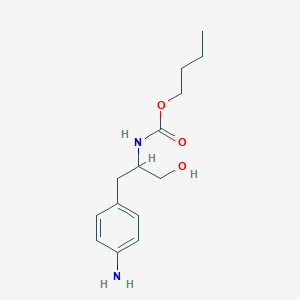
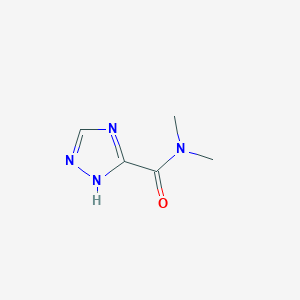
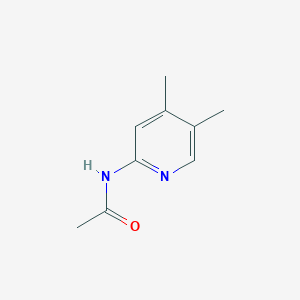
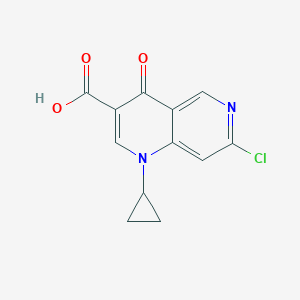
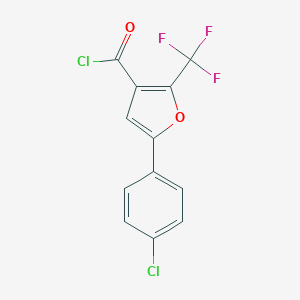

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
